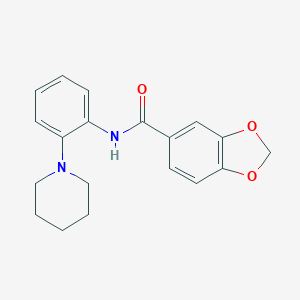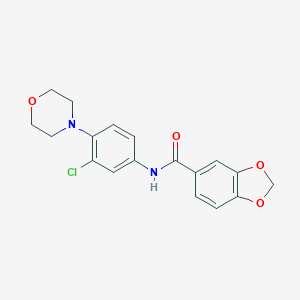![molecular formula C19H22ClN3O4S B251406 3-chloro-4-methoxy-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B251406.png)
3-chloro-4-methoxy-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-4-methoxy-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide is a chemical compound with potential applications in scientific research. This compound is also known as TAK-285 and is a tyrosine kinase inhibitor. Tyrosine kinases play an important role in cell signaling and are involved in the regulation of various cellular processes. Inhibiting tyrosine kinases can be useful in the treatment of cancer, inflammation, and other diseases.
作用机制
3-chloro-4-methoxy-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibits tyrosine kinases by binding to the ATP binding site of the kinase domain. This prevents the transfer of phosphate groups to tyrosine residues on target proteins, which is necessary for their activation. By inhibiting tyrosine kinases, this compound can block cell signaling pathways that promote cell growth and proliferation.
Biochemical and Physiological Effects:
3-chloro-4-methoxy-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. In addition to its anti-cancer effects, this compound has also been shown to have anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo.
实验室实验的优点和局限性
One advantage of using 3-chloro-4-methoxy-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide in lab experiments is its specificity for tyrosine kinases. This compound can selectively inhibit certain tyrosine kinases, which can be useful for studying specific signaling pathways. However, one limitation of this compound is its potential toxicity. It can cause cytotoxicity in some cell lines at high concentrations.
未来方向
1. Combination therapy: 3-chloro-4-methoxy-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide could be used in combination with other anti-cancer drugs to enhance their efficacy.
2. Targeting specific tyrosine kinases: Further research could be done to identify specific tyrosine kinases that are overexpressed in certain types of cancer, and to determine if 3-chloro-4-methoxy-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide can selectively inhibit these kinases.
3. Development of new analogs: New analogs of 3-chloro-4-methoxy-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide could be developed with improved potency and selectivity.
4. Investigation of anti-inflammatory effects: Further research could be done to investigate the anti-inflammatory effects of this compound and its potential use in treating inflammatory diseases.
5. Clinical trials: Clinical trials could be conducted to determine the safety and efficacy of this compound in humans, and to identify potential applications in the treatment of cancer and other diseases.
合成方法
The synthesis of 3-chloro-4-methoxy-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide involves several steps. The first step is the reaction of 3-chloro-4-methoxyaniline with 4-(methylsulfonyl)piperazine to form an intermediate compound. This intermediate is then reacted with 4-chlorobenzoyl chloride to form the final product.
科学研究应用
3-chloro-4-methoxy-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has potential applications in scientific research, particularly in the field of cancer research. Tyrosine kinases are often overexpressed in cancer cells, leading to uncontrolled cell growth and proliferation. Inhibiting tyrosine kinases can be an effective strategy for treating cancer.
属性
分子式 |
C19H22ClN3O4S |
|---|---|
分子量 |
423.9 g/mol |
IUPAC 名称 |
3-chloro-4-methoxy-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C19H22ClN3O4S/c1-27-18-8-3-14(13-17(18)20)19(24)21-15-4-6-16(7-5-15)22-9-11-23(12-10-22)28(2,25)26/h3-8,13H,9-12H2,1-2H3,(H,21,24) |
InChI 键 |
KTUIYYHSIUIIKY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C)Cl |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzo[1,3]dioxole-5-carboxylic acid (4-isobutyrylamino-3-methoxy-phenyl)-amide](/img/structure/B251323.png)
![N-[3-methoxy-4-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251324.png)



![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251330.png)
![N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251334.png)
![N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B251336.png)

![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-4-isopropoxybenzamide](/img/structure/B251341.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-ethylbenzamide](/img/structure/B251342.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B251343.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251345.png)
![N-[4-(diethylamino)-2-methylphenyl]-3,5-dimethoxybenzamide](/img/structure/B251346.png)